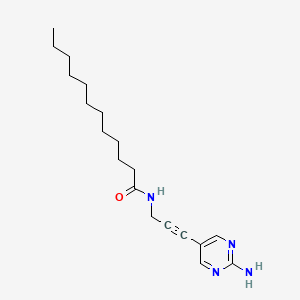
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring, a prop-2-ynyl group, and a dodecanamide chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then coupled with dodecanoic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like flash chromatography and recrystallization are often employed to purify the final product .
化学反应分析
Types of Reactions: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the prop-2-ynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and coatings
作用机制
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the prop-2-ynyl group may participate in covalent modifications of target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
- N-(prop-2-yn-1-yl)pyridin-2-amines
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- N-(penta-2,4-diyn-1-yl)-o-phenylenediamines
Uniqueness: N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)dodecanamide is unique due to its specific combination of a pyrimidine ring, a prop-2-ynyl group, and a long dodecanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C19H30N4O |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]dodecanamide |
InChI |
InChI=1S/C19H30N4O/c1-2-3-4-5-6-7-8-9-10-13-18(24)21-14-11-12-17-15-22-19(20)23-16-17/h15-16H,2-10,13-14H2,1H3,(H,21,24)(H2,20,22,23) |
InChI 键 |
MQLLMXDXBHGDBD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
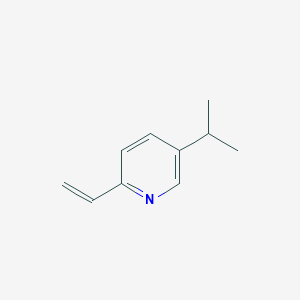

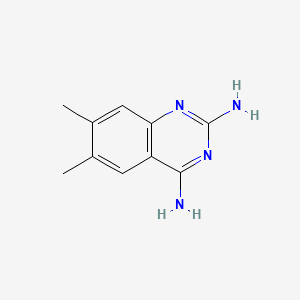
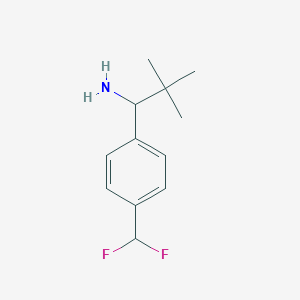
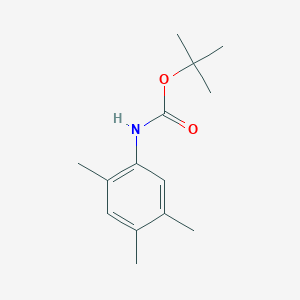
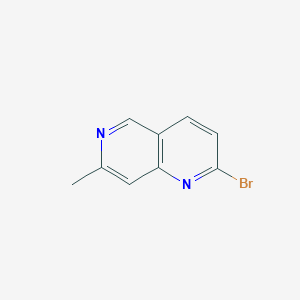
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)


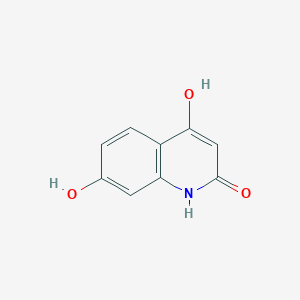
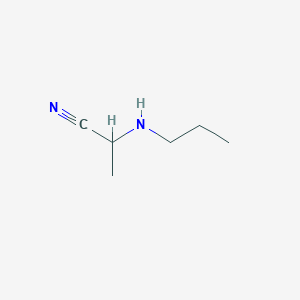
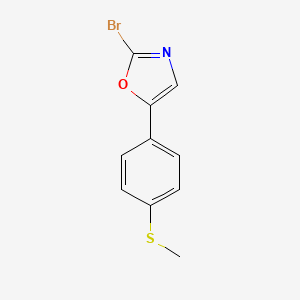
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
